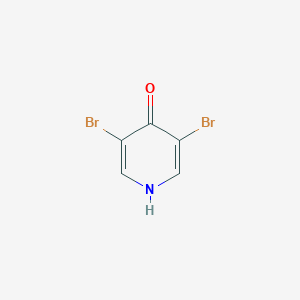

3,5-Dibromo-4-pyridinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBVOSRBZCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180469 | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25813-25-6 | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25813-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-pyridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-hydroxypyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-pyridinol (CAS: 25813-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Dibromo-4-pyridinol (CAS: 25813-25-6). This halogenated pyridinol derivative is a valuable building block in synthetic organic and medicinal chemistry. This document summarizes its known physical and chemical characteristics, outlines a plausible synthetic pathway based on related precursors, and discusses the broader significance of the pyridinol scaffold in drug discovery. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. A summary of its key properties is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 25813-25-6 | Internal Database |

| Molecular Formula | C₅H₃Br₂NO | --INVALID-LINK-- |

| Molecular Weight | 252.89 g/mol | --INVALID-LINK-- |

| Melting Point | 370°C (decomposes) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 317.5 ± 37.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 2.228 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 6.47 ± 0.10 | --INVALID-LINK-- |

| LogP (Predicted) | 2.3122 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 0 | --INVALID-LINK-- |

Tautomerism

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 3,5-Dibromo-4(1H)-pyridone. This is a common characteristic of hydroxypyridines. The equilibrium can be influenced by factors such as the solvent and the physical state (solid, liquid, or gas). In solution, the pyridone form is often favored.

Synthesis

While a direct, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on the synthesis of its precursors, particularly 3,5-dibromo-4-aminopyridine. The following workflow outlines a potential two-step synthesis starting from 4-aminopyridine.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on established chemical transformations for similar compounds. These should be adapted and optimized by researchers in a laboratory setting.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

-

Materials: 4-Aminopyridine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 4-aminopyridine in carbon tetrachloride in a round-bottom flask.

-

Slowly add N-bromosuccinimide (2.2 equivalents) to the solution at room temperature while stirring.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the solid with CCl₄.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., n-hexane) to obtain pure 3,5-dibromo-4-aminopyridine.

-

Step 2: Synthesis of this compound

-

Materials: 3,5-Dibromo-4-aminopyridine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

Dissolve 3,5-dibromo-4-aminopyridine in a solution of sulfuric acid and water at a low temperature (0-5 °C).

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a short period at low temperature.

-

Slowly warm the reaction mixture to room temperature and then heat to induce hydrolysis of the diazonium salt.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization.

-

Biological Activity and Applications in Drug Development

While specific biological studies on this compound are not extensively documented in the public domain, the halogenated pyridinol scaffold is of considerable interest in medicinal chemistry. The pyridine ring is a common feature in many therapeutic agents, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical and biological properties.[1]

Potential Roles in Drug Discovery:

-

Synthetic Intermediate: The primary application of this compound is likely as a versatile intermediate for the synthesis of more complex molecules. The bromine atoms can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of extensive molecular libraries for screening.[1]

-

Scaffold for Biologically Active Molecules: Pyridinol and pyridone moieties are present in numerous natural products and have demonstrated a range of biological activities, including anticancer and antiviral properties.[1] The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[1]

-

Fragment-Based Drug Design: Due to its relatively small size and defined chemical features, this compound could be a valuable fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various protein targets.

The general workflow for utilizing a compound like this compound in a drug discovery program is illustrated below.

References

An In-depth Technical Guide to 3,5-Dibromo-4-pyridinol: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the halogenated heterocyclic compound, 3,5-Dibromo-4-pyridinol. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Core Physical and Chemical Properties

This compound, also known by its tautomeric form 3,5-Dibromo-4(1H)-pyridone, is a polysubstituted pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine ring significantly influences its electronic properties and reactivity, making it an interesting candidate for further chemical exploration and as a scaffold in medicinal chemistry.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂NO | - |

| Molecular Weight | 252.89 g/mol | - |

| Melting Point | >300 °C | Predicted |

| Boiling Point | 317.5 ± 37.0 °C | Predicted |

| Density | 2.228 ± 0.06 g/cm³ | Predicted |

| pKa | 6.47 ± 0.10 | Predicted |

| Appearance | White to off-white solid | - |

| Storage | 2-8 °C | - |

Synthesis and Purification

Synthesis of 3,5-Dibromo-4-aminopyridine (Precursor)

Reaction Scheme:

A schematic for the synthesis of the precursor, 3,5-Dibromo-4-aminopyridine.

Experimental Protocol:

-

Reaction Setup: In a 2000 mL three-necked flask equipped with a magnetic stirrer, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).

-

Reagent Addition: At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in portions.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the conversion of the starting material and the intermediate 3-bromo-4-aminopyridine to the desired product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 1000 mL of carbon tetrachloride. Stir the mixture and then filter. Wash the filter cake twice with 200 mL of carbon tetrachloride.

-

Extraction: Wash the combined filtrate once with an aqueous sodium bicarbonate solution and then once with saturated brine.

-

Purification: Remove the solvent by rotary evaporation. Recrystallize the crude product from n-hexane to obtain white crystals of 3,5-dibromo-4-aminopyridine.[2][3]

Synthesis of this compound from 3,5-Dibromo-4-aminopyridine

Reaction Scheme:

A schematic for the conversion of the amino to the hydroxyl functional group.

Experimental Protocol:

-

Diazotization: In a three-necked flask, dissolve the synthesized 3,5-dibromo-4-aminopyridine in approximately 40% sulfuric acid at 15°C. Cool the solution to 0-5°C using an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C. Stir the mixture for an additional 15 minutes after the addition is complete.[3]

-

Hydrolysis: To the diazotization reaction mixture, add water and heat the solution to induce hydrolysis of the diazonium salt. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two singlets in the aromatic region, corresponding to the two equivalent protons at the C2 and C6 positions of the pyridine ring. A broad singlet corresponding to the hydroxyl proton would also be expected, which would be exchangeable with D₂O.

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show three distinct signals: one for the carbon atoms bearing the bromine atoms (C3 and C5), one for the carbon atoms adjacent to the nitrogen (C2 and C6), and one for the carbon atom attached to the hydroxyl group (C4). The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms. Based on data for pyridine, the C2/C6 carbons are expected around 150 ppm, the C4 carbon around 136 ppm, and the C3/C5 carbons around 124 ppm, with shifts influenced by the substituents.[4]

IR Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A C-O stretching vibration should be observable in the 1200-1300 cm⁻¹ range. The C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 for M, M+2, and M+4) would be a key feature for identifying the compound. Fragmentation patterns would likely involve the loss of bromine atoms and potentially the hydroxyl group.

Reactivity and Stability

Halogenated pyridines are known to be versatile intermediates in organic synthesis. The bromine atoms in this compound can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups.[1] The pyridinol moiety exists in tautomeric equilibrium with the corresponding pyridone form, which can influence its reactivity.[1]

The stability of this compound is expected to be good under standard laboratory conditions. However, as with many halogenated compounds, it should be stored in a cool, dark place to prevent potential degradation.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, pyridine derivatives are known to exhibit a wide range of pharmacological properties. One study on a different pyridine derivative, 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ), demonstrated its ability to induce senescence in ovarian cancer cells through the activation of the p21 signaling pathway.[5] This suggests that pyridinol scaffolds could potentially be investigated for similar activities.

The p21 (also known as CDKN1A) protein is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle arrest in response to various stimuli, including DNA damage. The induction of p21 can lead to cellular senescence, a state of irreversible cell growth arrest, which is a tumor-suppressive mechanism.

Postulated Signaling Pathway

The following diagram illustrates a plausible signaling pathway by which a pyridinol derivative might induce cellular senescence, based on the known functions of the p21 pathway.

A postulated signaling pathway for pyridinol-induced cellular senescence via p21.

Experimental Workflow for Analysis

A standard experimental workflow for the analysis and characterization of synthesized this compound would involve a series of analytical techniques to confirm its identity, purity, and properties.

A typical experimental workflow for the analysis of this compound.

This workflow ensures a thorough characterization of the synthesized compound, providing the necessary data for its use in further research and development activities.

References

- 1. This compound | 141375-47-5 | Benchchem [benchchem.com]

- 2. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 4. testbook.com [testbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

3,5-Dibromo-4-pyridinol molecular structure and weight

An In-Depth Technical Guide to 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for this compound. This compound belongs to the class of halogenated pyridinols, which are significant scaffolds in medicinal chemistry and drug design.

Molecular Structure and Properties

This compound, also known as 3,5-Dibromo-4-hydroxypyridine, is a heterocyclic compound with a pyridine ring substituted with two bromine atoms and a hydroxyl group. The presence of bromine atoms provides handles for further molecular functionalization through various cross-coupling reactions, making it a versatile intermediate in organic synthesis.[1] The pyridinol moiety can exist in a tautomeric equilibrium with its corresponding pyridone form.

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C5H3Br2NO |

| Molecular Weight | 252.89 g/mol |

| CAS Number | 25813-25-6[2], 141375-47-5[3][4] |

| Synonyms | 3,5-Dibromo-4-hydroxypyridine, 3,5-Dibromopyridin-4-ol, 4-Hydroxy-3,5-dibromopyridine, 3,5-dibromopyridin-4(1H)-one |

Note on CAS Number: Two CAS numbers are associated with this compound in various databases. The CAS number 25813-25-6 is listed in the FDA Global Substance Registration System.[2]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Boiling Point | 317.5 ± 37.0 °C (Predicted) | |

| Density | 2.228 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.47 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C |

Proposed Synthesis Protocol

Step 1: Bromination of 4-Hydroxypyridine

The direct bromination of 4-hydroxypyridine is expected to yield 3,5-dibromo-4-hydroxypyridine due to the activating effect of the hydroxyl group directing the electrophilic substitution to the ortho positions.

-

Materials: 4-Hydroxypyridine, Bromine (Br2), Acetic Acid, Sodium hydroxide solution.

-

Procedure:

-

Dissolve 4-Hydroxypyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Neutralize the solution with a sodium hydroxide solution to precipitate any remaining product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound from 4-Hydroxypyridine.

Potential Biological Activity and Signaling Pathways

Halogenated pyridinol scaffolds are of considerable interest in medicinal chemistry.[1] The pyridine ring is a common feature in numerous therapeutic agents, and the introduction of halogens and a hydroxyl group can modulate the biological properties of the molecule.[1] Pyridinols and their tautomeric pyridone forms are found in many natural products and have demonstrated a range of biological activities, including anticancer and antiviral properties.[1]

While specific studies on the signaling pathways directly affected by this compound are not extensively documented in the available literature, related pyridine-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain pyridine derivatives have been synthesized and tested as phosphodiesterase type 4 (PDE4) inhibitors, which is a target for treating asthma and COPD.[5][6] The biological activity of this compound would need to be determined through specific in vitro and in vivo studies.

Logical Relationship of Compound Class to Potential Activity

Caption: Potential biological activities of this compound based on its chemical class.

Spectroscopic Data

Conclusion

This compound is a halogenated pyridinol with potential applications in drug discovery and organic synthesis. This guide provides essential information on its molecular structure and physicochemical properties. A feasible synthetic route has been proposed to facilitate its preparation for further research. Future studies should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and exploration of its biological activities and potential signaling pathway interactions.

References

- 1. This compound | 141375-47-5 | Benchchem [benchchem.com]

- 2. 3,5-DIBROMO-4-HYDROXYPYRIDINE [drugfuture.com]

- 3. king-pharm.com [king-pharm.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data for 4-Hydroxy-3,5-dibromopyridine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Spectral and Methodological Analysis of 4-Hydroxy-3,5-dibromopyridine

Executive Summary

This technical guide addresses the request for in-depth spectral data, experimental protocols, and related biological pathway visualizations for the compound 4-hydroxy-3,5-dibromopyridine. A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for this particular molecule.

While a PubChem entry exists for 3,5-dibromo-1H-pyridin-4-one (a tautomer of 4-hydroxy-3,5-dibromopyridine), it does not contain experimental spectral data such as NMR, IR, or mass spectrometry.[1] Similarly, no peer-reviewed publications detailing the synthesis, characterization, or biological evaluation of 4-hydroxy-3,5-dibromopyridine could be identified. This suggests that the compound is not well-characterized in the public domain.

In light of this, and to provide relevant information, this guide presents a summary of available spectral data for the closely related and well-documented compound, 3,5-dibromopyridine . This information can serve as a valuable reference point for researchers working with halogenated pyridines.

Spectral Data for the Related Compound: 3,5-Dibromopyridine

The following tables summarize the available spectral data for 3,5-dibromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3,5-Dibromopyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.61 | d | 2.0 | H-2, H-6 | Dioxane |

| 8.15 | t | 2.0 | H-4 | Dioxane |

Table 2: ¹³C NMR Spectral Data for 3,5-Dibromopyridine

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | C-2, C-6 |

| 142.9 | C-4 |

| 121.7 | C-3, C-5 |

Note: Specific experimental protocols for the acquisition of this NMR data were not detailed in the source materials.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for 3,5-Dibromopyridine

| Wavenumber (cm⁻¹) | Interpretation |

| 3070 | Aromatic C-H stretch |

| 1550 | C=C/C=N ring stretch |

| 1400 | C=C/C=N ring stretch |

| 1020 | C-H in-plane bend |

| 850 | C-H out-of-plane bend |

| 740 | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3,5-Dibromopyridine

| m/z | Relative Intensity (%) | Fragment |

| 237 | 100 | [M+2]⁺ |

| 235 | 50 | [M]⁺ |

| 156 | 98 | [M-Br]⁺ |

| 77 | 25 | [C₅H₃N]⁺ |

Note: The mass spectrum of 3,5-dibromopyridine displays a characteristic isotopic pattern for a molecule containing two bromine atoms.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of 4-hydroxy-3,5-dibromopyridine are not available due to the absence of published research.

For the related compound, 3,5-dibromopyridine, general synthetic procedures have been described. One common method involves the bromination of pyridine.[2] However, specific, detailed protocols for the acquisition of the presented spectral data are not consistently provided in the available literature. For researchers intending to synthesize and characterize 4-hydroxy-3,5-dibromopyridine, the following general workflow would be applicable.

General Experimental Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 3,5-Dibromo-4-pyridinol. This halogenated pyridinol derivative is of interest in medicinal chemistry and materials science, making its unambiguous characterization crucial. This document outlines the principles of the analytical techniques, detailed experimental protocols, and an interpretation of the expected spectral data.

Introduction to this compound and its Tautomerism

This compound is a heterocyclic organic compound. An important characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms. In solution and the solid state, the pyridone form is often favored. The presence of both tautomers can be observed and distinguished using spectroscopic techniques like FT-IR.

Caption: Tautomeric equilibrium of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the pyridinol and the predominant pyridone tautomer. The key predicted vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Tautomer |

| 3200-3500 (broad) | Medium | O-H stretch (hydrogen-bonded) | Pyridinol |

| 3000-3100 | Medium | N-H stretch | Pyridone |

| 2850-3000 | Weak | Aromatic C-H stretch | Both |

| 1640-1680 | Strong | C=O stretch (amide I) | Pyridone |

| 1550-1620 | Medium | C=C and C=N ring stretching | Both |

| 1400-1500 | Medium | C-C ring stretching | Both |

| 1200-1300 | Strong | C-O stretch | Pyridinol |

| 1000-1100 | Medium | C-N stretch | Both |

| 600-800 | Strong | C-Br stretch | Both |

| 675-900 | Strong | Aromatic C-H out-of-plane bend | Both |

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method is as follows:

Instrumentation:

-

Fourier-Transform Infrared Spectrometer with a DTGS or MCT detector.

-

ATR accessory with a diamond or germanium crystal, or a hydraulic press for KBr pellets.

Reagents and Materials:

-

This compound sample

-

Spectroscopy grade potassium bromide (KBr), dried

-

Spatula

-

Agate mortar and pestle

-

Pellet die set

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (KBr Pellet Method):

-

Sample Preparation: Dry the KBr powder in an oven to remove any moisture. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to an agate mortar and grind thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum should be baseline corrected and the peaks labeled.

Caption: Experimental workflow for FT-IR analysis (KBr pellet method).

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

For this compound (C₅H₃Br₂NO), the presence of two bromine atoms is a key feature in its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Electron Ionization (EI) is a common method for such molecules.

| m/z (predicted) | Relative Intensity | Assignment |

| 251 | ~50% | [M]⁺ (C₅H₃⁷⁹Br₂NO)⁺ |

| 253 | 100% | [M+2]⁺ (C₅H₃⁷⁹Br⁸¹BrNO)⁺ |

| 255 | ~50% | [M+4]⁺ (C₅H₃⁸¹Br₂NO)⁺ |

| 224/226/228 | Variable | [M-HCN]⁺ |

| 172/174 | Variable | [M-Br]⁺ |

| 94 | Variable | [M-2Br]⁺ |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source.

-

Direct insertion probe or Gas Chromatograph (GC) inlet.

-

Quadrupole, Time-of-Flight (TOF), or Magnetic Sector mass analyzer.

Procedure (Direct Insertion Probe):

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Sample Loading: Apply a small aliquot of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

Instrument Setup: Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).

-

Sample Introduction: Insert the probe into the high-vacuum region of the mass spectrometer.

-

Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. Acquire mass spectra over the desired mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a dibrominated compound.

Caption: Experimental workflow for EI-Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust methodology for the structural characterization of this compound. FT-IR is instrumental in identifying the key functional groups and providing insight into the tautomeric equilibrium of the molecule. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through the distinct isotopic pattern of the molecular ion. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

3,5-Dibromo-4-pyridinol: An In-depth Technical Guide on Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium and stability of 3,5-Dibromo-4-pyridinol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles and extrapolates from established principles of pyridone chemistry, data from closely related analogs, and computational studies to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction to Tautomerism in 4-Pyridinol Systems

Pyridin-4-ol and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one). This equilibrium is a critical determinant of the molecule's chemical and physical properties, including its reactivity, polarity, hydrogen bonding capabilities, and biological activity. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.

Generally, for 4-pyridinol systems, the keto tautomer, 4-pyridone, is the more stable and predominant form, particularly in polar solvents and in the solid state.[1][2] This preference is attributed to several factors, including the greater strength of the C=O double bond compared to the C=N double bond, and the ability of the pyridone form to participate in strong intermolecular N-H---O hydrogen bonding, which is especially stabilizing in the crystalline state.[3]

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the enol form (3,5-Dibromo-4-hydroxypyridine) and the keto form (3,5-Dibromo-pyridin-4(1H)-one).

The presence of two bromine atoms at the 3 and 5 positions, which are ortho to the hydroxyl/keto group, is expected to influence the tautomeric equilibrium. Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect. This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby shifting the equilibrium. Computational studies on halogenated pyridones would provide more precise insights into the magnitude of this effect.

Stability Analysis

The stability of the tautomers is a key factor in determining the predominant form.

Solid State: In the solid state, it is highly probable that this compound exists predominantly as the keto tautomer (3,5-Dibromo-4-pyridone) . This prediction is based on the known crystal structures of 4-pyridone and its derivatives, which are stabilized by extensive intermolecular N-H---O hydrogen bonding networks.[3] While a crystal structure for this compound is not available, the crystal structure of the closely related compound, 3,5-Dibromo-4-methylpyridine, shows a planar pyridinoid ring structure, which supports the pyridone-like arrangement in the solid phase for analogous compounds.

In Solution: The tautomeric equilibrium in solution is highly dependent on the solvent's polarity.

-

Polar Solvents (e.g., water, methanol, DMSO): In polar protic and aprotic solvents, the more polar keto tautomer (3,5-Dibromo-4-pyridone) is expected to be the major species. These solvents can effectively solvate the charge separation inherent in the pyridone structure and can participate in hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar solvents, the less polar enol tautomer (3,5-Dibromo-4-hydroxypyridine) is likely to be more prevalent. In such environments, intramolecular hydrogen bonding, if sterically feasible, or a reduced penalty for the less polar form can shift the equilibrium.

Quantitative Data

| Tautomer System | Condition | Predominant Tautomer | Estimated ΔG (kcal/mol) | Reference |

| 4-Pyridone/4-Hydroxypyridine | Gas Phase | 4-Hydroxypyridine | -2.4 | [1] |

| 4-Pyridone/4-Hydroxypyridine | Polar Solvent | 4-Pyridone | (Positive value) | [2] |

| 2-Pyridone/2-Hydroxypyridine | Gas Phase | 2-Hydroxypyridine | -0.3 | [1] |

| 2-Pyridone/2-Hydroxypyridine | Water | 2-Pyridone | ~4.8 | [3] |

Note: The ΔG values are for the conversion of the pyridinol to the pyridone form. A negative value indicates the pyridinol (enol) form is more stable, while a positive value indicates the pyridone (keto) form is more stable.

Experimental Protocols

To experimentally determine the tautomeric equilibrium and stability of this compound, the following well-established protocols can be employed.

Synthesis of this compound

A potential synthetic route to this compound could involve the bromination of 4-hydroxypyridine. A detailed protocol would need to be optimized, but a general procedure is outlined below.

Protocol:

-

Reaction Setup: Dissolve 4-hydroxypyridine in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantitatively assessing tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in various deuterated solvents of differing polarities (e.g., DMSO-d6, CD3OD, CDCl3, and C6D6).

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. The chemical shifts of the aromatic protons and the N-H or O-H proton (if observable) will be distinct for each tautomer.

-

Data Analysis: Identify the characteristic signals for the keto and enol forms. The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form. For example, the signal for the proton at C2 (and C6) would likely have a different chemical shift in the pyridinol versus the pyridone form.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra to further confirm the assignments. The chemical shift of the C4 carbon will be significantly different for the C-O of the enol versus the C=O of the keto form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms will have different chromophores and thus different absorption spectra.

Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The keto form (pyridone) typically exhibits a longer wavelength absorption maximum (λmax) compared to the enol form (pyridinol). By comparing the spectra in different solvents, the shift in the tautomeric equilibrium can be qualitatively assessed. For a quantitative analysis, the molar absorptivity of each pure tautomer would be required, which can often be estimated using "fixed" derivatives (N-methyl for the keto form and O-methyl for the enol form).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the structure in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and connectivity, which will unambiguously identify the predominant tautomer in the solid state.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with the equilibrium between the pyridinol and pyridone forms being highly sensitive to the surrounding environment. Based on established principles and data from analogous compounds, the keto tautomer (3,5-Dibromo-4-pyridone) is expected to be the more stable and predominant form in the solid state and in polar solvents. In contrast, the enol tautomer (3,5-Dibromo-4-hydroxypyridine) is likely to be more favored in the gas phase and in nonpolar solvents. The experimental protocols outlined in this guide provide a framework for the definitive characterization and quantitative analysis of this important tautomeric system. Such studies are essential for a deeper understanding of the structure-property relationships of halogenated pyridinols and for their rational application in drug discovery and materials science.

References

3,5-Dibromo-4-pyridinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromo-4-pyridinol, a halogenated pyridinol of significant interest in medicinal chemistry and drug development. This document covers its commercial availability, purity, representative synthetic and purification protocols, and explores its potential role as a kinase inhibitor by examining a relevant signaling pathway.

Commercial Availability and Purity

This compound and its analogs are available from various chemical suppliers. The purity of these compounds is crucial for reliable experimental results, and researchers should carefully consider the specifications provided by the supplier. Below is a summary of commercially available this compound and a closely related analog.

| Compound | Supplier | Stated Purity |

| This compound | Chemsigma International Co., Ltd. | 95+%[1] |

| 3,5-Dibromo-4-methylpyridine | Tokyo Chemical Industry (TCI) | >98.0% (GC) |

| 3,5-Dibromo-4-methylpyridine | Cenmed Enterprises | ≥ 98% (GC)[2] |

Experimental Protocols

Representative Synthesis of this compound

This hypothetical two-step synthesis starts from the commercially available 4-aminopyridine.

Step 1: Bromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine

This step is adapted from a patented method for the synthesis of 3,5-dibromo-4-iodopyridine[3].

-

In a well-ventilated fume hood, to a solution of 4-aminopyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) in stoichiometric amounts.

-

The reaction mixture is stirred at room temperature for a specified period, for example, 24 hours.

-

The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The resulting precipitate, crude 3,5-dibromo-4-aminopyridine, is collected by filtration.

Step 2: Diazotization of 3,5-dibromo-4-aminopyridine and subsequent hydroxylation

This step is a modification of the Sandmeyer-type reaction described for the synthesis of 3,5-dibromo-4-iodopyridine[3].

-

The crude 3,5-dibromo-4-aminopyridine is dissolved in an aqueous acidic solution, for instance, sulfuric acid.

-

The solution is cooled to 0-5°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The reaction mixture containing the diazonium salt is then heated. The diazonium group is replaced by a hydroxyl group from the water, yielding this compound.

-

After cooling, the product can be extracted with an organic solvent.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4][5][6][7] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of solvents like n-hexane and ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

The hot solution is filtered to remove any insoluble impurities and the activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The purified crystals of this compound are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

The crystals are then dried under vacuum to remove any residual solvent. The purity of the final product should be assessed by techniques such as melting point determination and spectroscopy.

Potential Mechanism of Action: Kinase Inhibition

Halogenated pyridinols are a class of compounds that have shown potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8] While the specific biological targets of this compound have not been extensively studied, its structural similarity to known kinase inhibitors suggests that it may act through a similar mechanism. One of the most well-studied kinase signaling pathways in the context of drug development is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Representative Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs) that are ATP-competitive are a major class of drugs that target EGFR.[12] These inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[3][13][14]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by an ATP-competitive inhibitor, which could be a potential mechanism of action for a compound like this compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Kinase Inhibition Assay

To determine if this compound inhibits EGFR or other kinases, a standard in vitro kinase assay can be performed. The following diagram outlines a typical experimental workflow.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a readily accessible halogenated pyridinol with potential applications in drug discovery. While further research is needed to fully elucidate its biological activity and mechanism of action, its structural features suggest that it may act as a kinase inhibitor. The experimental protocols and the representative signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. As with any research chemical, it is imperative to source high-purity material and to rigorously characterize its biological effects in relevant assay systems.

References

- 1. echemi.com [echemi.com]

- 2. cenmed.com [cenmed.com]

- 3. researchgate.net [researchgate.net]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Recrystallization [sites.pitt.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 13. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Technical Guide to the Fundamental Reactivity of the 3,5-Dibromo-4-pyridinol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dibromo-4-pyridinol scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the fundamental reactivity of this scaffold, including its synthesis, tautomerism, and the reactivity of its key functional groups. Detailed experimental protocols for seminal reactions are provided, alongside a comprehensive summary of quantitative data. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Significance of the this compound Scaffold

Halogenated pyridinol scaffolds are of considerable significance in organic and medicinal chemistry. The pyridine ring itself is a vital component in numerous therapeutic agents, valued for its ability to enhance water solubility and engage in critical biological interactions.[1] The introduction of bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4-position, bestows the this compound scaffold with a unique combination of electronic and steric properties.

The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of diverse and complex molecular libraries.[1] Furthermore, the pyridinol moiety exists in a tautomeric equilibrium with its corresponding pyridone form, a structural motif found in many natural products with demonstrated biological activities, including anticancer and antiviral properties.[1] The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.[1] This unique combination of features makes this compound a highly attractive starting material for drug discovery and the development of novel functional materials.[1]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached from commercially available starting materials such as 4-aminopyridine. The key intermediate is 3,5-dibromo-4-aminopyridine, which can then be converted to the target pyridinol.

Synthesis of 3,5-Dibromo-4-aminopyridine

A common route to 3,5-dibromo-4-aminopyridine involves the bromination of 4-aminopyridine.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-aminopyridine [2]

-

Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.

-

Procedure:

-

In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of AIBN.

-

At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

After the reaction, cool the mixture to room temperature and pour it into 1000 mL of carbon tetrachloride.

-

Stir, filter the mixture, and wash the filter cake twice with 200 mL of carbon tetrachloride.

-

Wash the filtrate with a sodium bicarbonate aqueous solution once, followed by a saturated brine solution.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Recrystallize the crude product from n-hexane to yield white 3,5-dibromo-4-aminopyridine.

-

-

Yield: 89.6%[2]

Synthesis of this compound from 3,5-Dibromo-4-aminopyridine

The conversion of the amino group to a hydroxyl group can be achieved via a diazotization reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound (Generalized)

-

Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid, Sodium nitrite, Water.

-

Procedure:

-

In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine in 30-60% sulfuric acid with heating and stirring.

-

Cool the reaction flask to 0-5°C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Rapidly heat the reaction mixture to a higher temperature and maintain for 2 hours to facilitate hydrolysis of the diazonium salt.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Filter the mixture and neutralize the filtrate with a 10% sodium hydroxide solution to a pH of 6.0 to precipitate any remaining product.

-

Combine the solids and recrystallize from a suitable solvent to obtain pure this compound.

-

Tautomerism

The this compound scaffold exists in a tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium is a critical aspect of its reactivity, influencing which atom (oxygen or nitrogen) acts as the nucleophile in alkylation and acylation reactions. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Caption: Tautomeric equilibrium of the this compound scaffold.

Fundamental Reactivity

The reactivity of the this compound scaffold is dominated by three key features: the hydroxyl/pyridone moiety, the bromine atoms at the 3 and 5 positions, and the pyridine ring itself.

Reactivity of the Hydroxyl/Pyridone Group

The hydroxyl group can undergo typical reactions such as etherification and esterification.[1] These reactions are fundamental for modifying the scaffold's properties, for instance, to create prodrugs or to tune solubility.[1]

O-alkylation to form ethers can be achieved via the Williamson ether synthesis.[1] This involves deprotonating the hydroxyl group with a base to form the pyridinolate anion, which then acts as a nucleophile.

Experimental Protocol: O-Alkylation of this compound (Generalized) [1]

-

Materials: this compound, Alkyl halide (e.g., methyl iodide), Base (e.g., Sodium hydride or Potassium carbonate), Anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

To a stirred suspension of this compound in the anhydrous solvent, add the base portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide dropwise at 0°C.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Due to the tautomerism, N-alkylation of the pyridone form is also possible and can sometimes compete with O-alkylation. The regioselectivity can be influenced by the choice of base, solvent, and alkylating agent.

The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, it can be readily converted into a more labile group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃).[1] The resulting 3,5-dibromo-4-chloropyridine is a highly valuable intermediate for SNAr reactions.[1]

Caption: Reactivity of the hydroxyl/pyridone group.

Reactivity of the Bromine Atoms: Cross-Coupling Reactions

The bromine atoms at the 3 and 5 positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This reactivity is central to the utility of the scaffold in constructing complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

-

Materials: this compound derivative (e.g., O-protected), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent system (e.g., Dioxane/water or Toluene/ethanol/water).

-

Procedure:

-

To a flask, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between the aryl bromide and an amine, catalyzed by a palladium complex. This reaction is a powerful tool for introducing a wide range of amino functionalities.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

-

Materials: this compound derivative, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or SPhos), Base (e.g., NaOtBu or K₃PO₄), Anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the this compound derivative, amine, palladium catalyst, ligand, and base in a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120°C) with stirring.

-

Monitor the reaction for completion.

-

After cooling, quench the reaction and extract the product.

-

Purify by column chromatography.

-

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for introducing alkynyl moieties.

Experimental Protocol: Sonogashira Coupling (Generalized)

-

Materials: this compound derivative, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine or Diisopropylamine), Solvent (e.g., THF or DMF).

-

Procedure:

-

Dissolve the this compound derivative, terminal alkyne, palladium catalyst, and CuI in the solvent.

-

Add the base and stir the mixture under an inert atmosphere at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture to remove the precipitated salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Caption: Cross-coupling reactions at the bromine positions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. As discussed, the hydroxyl group at the 4-position can be converted to a better leaving group (e.g., chlorine) to enable SNAr reactions at this position. The nitrogen atom in the ring stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at the C4 position.[1][3]

Quantitative Data Summary

| Property/Reaction | Analyte/Substrate | Value/Yield | Conditions/Notes |

| Physical Properties | |||

| Predicted pKa | This compound | 6.47 | |

| Synthesis | |||

| Synthesis of Precursor | 3,5-Dibromo-4-aminopyridine | 89.6% | From 4-aminopyridine and NBS.[2] |

| Cross-Coupling Reactions (Yields for related systems) | |||

| Suzuki-Miyaura Coupling | 3-Chloro-5-bromo-6-phenylpyridazine | High | Reaction occurs selectively at the C5-bromo position. |

| Sonogashira Coupling | 3,5-Dibromo-2,6-dichloropyridine | Good | Mono-, di-, tri-, and tetra-alkynylated products can be obtained by controlling stoichiometry and conditions.[4][5] |

Conclusion

The this compound scaffold presents a rich and versatile platform for chemical synthesis. Its fundamental reactivity is characterized by the tautomeric nature of the 4-pyridinol/pyridone system and the susceptibility of the 3- and 5-bromo substituents to a wide array of palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactive principles, as outlined in this guide, is paramount for leveraging this scaffold to its full potential in the design and synthesis of novel pharmaceuticals and advanced materials. The provided experimental frameworks offer a solid foundation for researchers to explore and expand upon the chemistry of this important heterocyclic core.

References

- 1. This compound | 141375-47-5 | Benchchem [benchchem.com]

- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

3,5-Dibromo-4-pyridinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-pyridinol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the halogenated pyridine family, it serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The presence of bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4 position, imparts unique chemical properties that are valuable for further functionalization and molecular scaffolding. This technical guide provides a detailed overview of the discovery, history, chemical properties, and synthesis of this compound, along with relevant experimental protocols and data presented for ease of reference.

Introduction and Historical Context

The discovery of this compound is not marked by a singular event but is rather embedded in the broader history of the exploration of halogenated pyridines in the 20th century. The pyridine scaffold itself is a fundamental building block in numerous therapeutic agents, valued for its ability to enhance water solubility and engage in biological interactions.[1] The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a strategic development to create versatile intermediates. These halogenated pyridines serve as key precursors in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂NO | |

| Molecular Weight | 252.89 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 317.5 ± 37.0 °C (Predicted) | |

| Density | 2.228 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.47 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible and logical synthetic route involves the diazotization of 3,5-dibromo-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This is a standard and well-established method for the introduction of a hydroxyl group onto an aromatic ring.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the readily available 4-aminopyridine.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

A common method for the dibromination of 4-aminopyridine involves the use of a brominating agent such as N-bromosuccinimide (NBS).

-

Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Azobisisobutyronitrile (AIBN - catalyst).

-

Procedure:

-

In a three-necked flask, dissolve 4-aminopyridine (1.0 mol) and a catalytic amount of AIBN in carbon tetrachloride.

-

At 20°C, add N-bromosuccinimide (2.2 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material and the mono-brominated intermediate are consumed.

-

Upon completion, cool the reaction mixture and pour it into additional carbon tetrachloride.

-

Filter the mixture and wash the filter cake with carbon tetrachloride.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-aminopyridine.

-

Step 2: Synthesis of this compound (Proposed)

This proposed protocol is based on the Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a hydroxyl group through hydrolysis. A similar procedure is used to synthesize the iodo-analogue.

-

Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), Water, Ice.

-

Procedure:

-

In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (1.0 mol) in 40-60% sulfuric acid at 15°C.

-

Cool the reaction mixture to 0-5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1-1.5 mol) in water dropwise, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

-

To facilitate hydrolysis of the diazonium salt, the reaction mixture can be gently warmed or added to boiling water. The exact conditions would require optimization.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Neutralize the solution carefully with a base (e.g., sodium hydroxide) to a pH of approximately 6-7.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show a singlet for the two equivalent protons at the 2 and 6 positions of the pyridine ring. The chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton would also be expected, with its chemical shift being dependent on the solvent and concentration. |

| ¹³C NMR | The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The carbon attached to the hydroxyl group (C4) would be significantly downfield, while the carbons attached to the bromine atoms (C3/C5) would also be deshielded. The C2/C6 carbons would be at a more upfield position relative to the substituted carbons. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. |

| Infrared (IR) | The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-Br stretching vibrations would appear in the lower frequency region of the spectrum. |

Applications in Drug Development and Research

Halogenated pyridinol scaffolds are of considerable importance in medicinal chemistry. The bromine atoms in this compound can serve as versatile handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug screening.

The pyridinol core itself can participate in crucial hydrogen bonding interactions with biological targets.[1] The unique electronic and steric properties conferred by the bromine and hydroxyl groups make this compound an attractive starting material for the development of new therapeutic agents targeting a variety of diseases.

Logical Workflow for Utilizing this compound in Research

The following diagram illustrates a logical workflow for researchers and drug development professionals interested in utilizing this compound.

Caption: A logical workflow for the use of this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of two bromine atoms and a hydroxyl group on the pyridine ring provides a rich platform for chemical diversification. This technical guide consolidates the available information on this compound and provides a framework for its synthesis and application in research and development, particularly for scientists and professionals in the pharmaceutical industry. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dibromo-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3,5-Dibromo-4-pyridinol, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on palladium-catalyzed cross-coupling reactions and etherification, enabling the creation of diverse chemical libraries for drug discovery programs.

Application Notes:

The halogenated pyridinol scaffold is a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents and its ability to enhance the aqueous solubility of drug candidates.[1] The bromine atoms at the 3 and 5 positions of this compound serve as versatile handles for functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the introduction of a wide range of substituents, leading to the generation of novel compounds with diverse pharmacological activities.

Derivatives of substituted pyridines have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology. For instance, certain pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[2] Inhibition of PIM-1 can lead to the suppression of tumor growth, making its inhibitors promising anticancer agents.

Another important target is the p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.[3][4][5][6][7] Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Substituted pyrazolo[1,5-a]pyridines have been successfully developed as p38 kinase inhibitors.[7]